molecular formula C₂₆H₂₆ClN₂O₃S₂.Na B1662832 MK-571 sodium CAS No. 115103-85-0

MK-571 sodium

Cat. No. B1662832
M. Wt: 537.1 g/mol
InChI Key: XNAYQOBPAXEYLI-LQKFMROPSA-M
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Description

MK-571 sodium, also known as L-660711 sodium, is an orally active, potent, and selective competitive leukotriene D4 (LTD4) receptor antagonist . It has Ki values of 0.22 and 2.1 nM in guinea pig and human lung membranes, respectively . MK-571 sodium is also an inhibitor of multidrug resistance-associated protein MRP4 (ABCC4) and ABCC1 (MRP1) .


Physical And Chemical Properties Analysis

MK-571 sodium is a selective, orally active CysLT1 receptor antagonist . It blocks the binding of LTD4, but not LTC4, to human and guinea pig lung membranes . Aqueous stock solutions are stable for up to 1 week at -20°C; DMSO stock solutions are stable for up to 6 months at -20°C .

Scientific Research Applications

Antiviral Activity

MK-571 has demonstrated potential as an antiviral agent. Ruiz et al. (2020) found that MK-571 inhibits Hepatitis C Virus (HCV) replication in hepatoma cell cultures. This effect is attributed to its action as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist. The study observed a dose-dependent decrease in HCV RNA levels upon MK-571 administration, suggesting its role in unveiling a new host-virus interaction in the HCV life cycle (Ruiz et al., 2020).

Asthma and Allergic Inflammation

MK-571 has been studied for its effects on asthma and allergic inflammation. Blain and Sirois (2000) reported that MK-571, as a cysteinyl leukotriene 1 (cysLT1) receptor antagonist, modulates allergic pulmonary inflammation in mice. The study demonstrated that MK-571 inhibits inflammatory cell infiltration in the bronchoalveolar lavage, suggesting a role for leukotriene D4 in allergic asthma models (Blain & Sirois, 2000). Additionally, Wong et al. (2007) found that MK-571 alters the bronchoalveolar lavage fluid proteome in a mouse asthma model, identifying novel protein targets that can be regulated by MK-571 in mouse allergic airway inflammation (Wong, Zhu, & Liao, 2007).

Kidney Ischemia and Airway Hypersensitivity

A study by Wu et al. (2014) explored the efficacy of MK-571 against hypersensitivity induced by kidney ischemia and reperfusion (I/R)-associated acute kidney injury in rats. The study found that MK-571, as a leukotriene D4 inhibitor, effectively attenuates airway hypersensitivity, pulmonary inflammatory response, and lung and kidney injury (Wu, Tong, Yang, Wang, & Wang, 2014).

Erectile Dysfunction

Boydens et al. (2017) researched the potential of MK-571 in treating erectile dysfunction. Their study found that inhibition of multidrug resistance protein (MRP)-4 by MK-571 increases basal and stimulated levels of cGMP, leading to corpora cavernosa relaxation and penile erection. This suggests that in addition to cGMP degradation, export of cGMP by MRP-4 is significant in regulating cGMP levels in mouse corpora cavernosa (Boydens, Pauwels, Vanden Daele, & van de Voorde, 2017).

Safety And Hazards

MK-571 sodium salt is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Relevant Papers MK-571 sodium has been used in various studies. For instance, it has been used as an efflux inhibitor for monitoring multidrug resistance protein (MRP)-function and to avoid redundancy of other transporters . It has also been used to assess its effect on cell proliferation and 2D-migration in vitro in various cell lines of glioblastoma multiforme (GBM) .

properties

IUPAC Name

sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAYQOBPAXEYLI-AAGWESIMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN2NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046358
Record name MK-571 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-571 sodium

CAS RN

115103-85-0
Record name Verlukast sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-571 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-571 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4238L635XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
L Lei, H Sun, D Liu, L Liu, S Li - Journal of agricultural and food …, 2008 - ACS Publications
Angiotensin converting enzyme (ACE) inhibitory peptides are biologically active peptides that play a very important role in blood pressure regulation. In previous experiments, we …
Number of citations: 52 pubs.acs.org
M Kobayashi, A Mizutani, K Nishi, Y Muranaka… - Nuclear Medicine and …, 2020 - Elsevier
… MK-571 sodium salt and probenecid were purchased from Cayman Chemical (Ann Arbor, MI… in the presence of inhibitor: final concentration 50 μM MK-571 sodium salt [16,17] or 1 mM …
Number of citations: 7 www.sciencedirect.com
Y Yonei, PH Guth - Digestive diseases and sciences, 1991 - Springer
Underin vivo microscopic observation, intragastric ethanol instillation has been seen to cause a prompt, marked constriction of submucosal venules, followed by congestion in mucosal …
Number of citations: 34 link.springer.com
K Takeuchi, M Shibata… - Experimental and …, 2012 - spandidos-publications.com
In the development of anti-blood cancer drugs, the chronic myelocytic leukemia (KU812), acute myelocytic leukemia (KG-1) and lymphoma (U937) cell lines are commonly used in …
Number of citations: 18 www.spandidos-publications.com
EC Alexandre, N Cao, S Mizoguchi… - American Journal …, 2020 - journals.physiology.org
… (R)-(−)phenylephrine hydrochloride (PE; α 1 -adrenoceptor full agonist), sodium nitroprusside dehydrate (SNP; NO donor), and MK-571 sodium salt hydrate [efflux inhibitor for multidrug …
Number of citations: 7 journals.physiology.org
R Lv, J Huang, M Li, X Chen, B Gu, N Cao - International Urology and …, 2023 - Springer
… After the intravesical pressure and UPP were stable at least for 30 min, vehicle (physiological saline, 1 mL/kg) and MK-571 sodium salt hydrate (1, 10, 100 mg/kg, Sigma-Aldrich Co., …
Number of citations: 3 link.springer.com
CB Mendes-Silverio, CH Lescano, T Zaminelli… - Biochemical …, 2018 - Elsevier
… For ATP measurement, luciferin–luciferase (20 μL) was added one min before the addition of collagen or thrombin in the absence and in the presence of MK 571 sodium salt hydrate …
Number of citations: 14 www.sciencedirect.com
M Yamazaki, B Li, SW Louie, NT Pudvah, R Stocco… - Xenobiotica, 2005 - Taylor & Francis
The effects of different fibric acid derivatives (bezafibrate, clofibrate, clofibric acid, fenofibrate, fenofibric acid and gemfibrozil) on human organic anion transporting-polypeptide 1B1 (…
Number of citations: 101 www.tandfonline.com
M Kobayashi, T Tsujiuchi, Y Okui, A Mizutani… - Pharmaceutical …, 2019 - Springer
… Verapamil hydrate and MK-571 sodium salt were purchased from Sigma-Aldrich (St. Louis, MO, USA) and Cayman Chemical (Ann Arbor, MI, USA), respectively. Human liver S9 was …
Number of citations: 11 link.springer.com
T Nakanishi, I Tamai… - Nuclear Medicine …, 2020 - kawai.w3.kanazawa-u.ac.jp
… MK-571 sodium salt and probenecid were purchased from Cayman Chemical (Ann Arbor, MI… in the presence of inhibitor: final concentration 50 μM MK-571 sodium salt [16,17] or 1 mM …
Number of citations: 0 kawai.w3.kanazawa-u.ac.jp

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